molecular formula C19H14ClIN2O3 B5558279 2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide

Cat. No.: B5558279
M. Wt: 480.7 g/mol
InChI Key: TYQZEJFBSMDALE-SSDVNMTOSA-N
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Description

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide typically involves a multi-step process:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the iodophenyl group: The iodophenyl group is introduced via electrophilic aromatic substitution, often using iodine and a suitable catalyst.

    Formation of the chlorophenoxy group: The chlorophenoxy group is synthesized through nucleophilic aromatic substitution, where a chlorinated phenol reacts with a suitable leaving group.

    Coupling reactions: The final step involves coupling the furan and chlorophenoxy intermediates with an acetamide derivative under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)-N-[(E)-[5-(4-bromophenyl)furan-2-yl]methylideneamino]acetamide
  • 2-(2-chlorophenoxy)-N-[(E)-[5-(4-fluorophenyl)furan-2-yl]methylideneamino]acetamide
  • 2-(2-chlorophenoxy)-N-[(E)-[5-(4-methylphenyl)furan-2-yl]methylideneamino]acetamide

Uniqueness

The uniqueness of 2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClIN2O3/c20-16-3-1-2-4-18(16)25-12-19(24)23-22-11-15-9-10-17(26-15)13-5-7-14(21)8-6-13/h1-11H,12H2,(H,23,24)/b22-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQZEJFBSMDALE-SSDVNMTOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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